4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE
Overview
Description
4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromo substituent. The benzamide moiety is then attached through a series of coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromo group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on their specific structure and functional groups .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength .
Mechanism of Action
The mechanism of action of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The bromo group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 4-bromo-1-ethyl-1H-pyrazole
- 4-bromo-3-ethyl-1-methyl-1H-pyrazole
Uniqueness
What sets 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]BENZAMIDE apart from similar compounds is its unique combination of functional groups.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-(2,4-dimethyl-6-oxopyridin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-12-7-13(2)23(17(24)8-12)21-18(25)15-5-3-14(4-6-15)10-22-11-16(19)9-20-22/h3-9,11H,10H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMVKYTRSGAIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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